![molecular formula C9H7Cl2N3 B1426342 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole CAS No. 1247142-88-6](/img/structure/B1426342.png)
4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Synthesis and Characterization
Energetic Salts Synthesis : Triazolyl-functionalized monocationic energetic salts were prepared through reactions involving chloromethyl-1H-1,2,4-triazole, indicating its use in creating energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Structural Analysis : The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized using X-ray crystallography and spectroscopy, demonstrating its relevance in structural chemistry (Yeo, Azizan, & Tiekink, 2019).
Hirshfeld Surface Analysis : The compound was included in the synthesis and analysis of triazole derivatives with α-ketoester functionality, studied using Hirshfeld surface analysis and DFT calculations (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Chemistry and Molecular Interactions
Tautomerism Study : Research into tautomerism of 1,2,4-triazoles, including compounds similar to 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole, provided insights into their chemical properties (Kubota & Uda, 1975).
Synthesis and Structural Studies : The compound played a role in synthesizing and structurally analyzing other triazole derivatives, enhancing understanding of molecular structures and bonding (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Rearrangements : It was involved in studies on molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which are crucial for understanding reaction mechanisms (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Biological Interactions and Applications
Antifungal Activity : Its derivatives were synthesized and evaluated for antifungal activity against Candida strains, showing potential biomedical applications (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).
Interaction with Biological Macromolecules : The interactions of triazole derivatives with several biological macromolecules were studied, highlighting its potential for novel drug design (Liu, Wu, Feng, Tang, Si, Yao, & He, 2020).
Antiproliferative Activity : Novel phenothiazine-1,2,3-triazole analogues were synthesized and showed antiproliferative activity, indicating its use in cancer research (Ma, Liu, Lu, Zhao, & Zhang, 2017).
properties
IUPAC Name |
4-(chloromethyl)-1-(3-chlorophenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXVWPJOASVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.